molecular formula C23H19ClF3N3O B1411389 (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone CAS No. 1311283-81-4

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Cat. No.: B1411389
CAS No.: 1311283-81-4
M. Wt: 445.9 g/mol
InChI Key: MUCWADBJUOVDEN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenone backbone with distinct substituents, including a 2-chloro-phenylamino group and a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling and final functionalization.

  • Preparation of Intermediates

      Step 1: Synthesis of 2-chloro-phenylamine from 2-chloronitrobenzene via reduction using a suitable reducing agent like iron powder in hydrochloric acid.

      Step 2: Synthesis of 6-dimethylamino-4-trifluoromethyl-pyridine from 2-chloro-3,5-dimethylpyridine via nucleophilic substitution with dimethylamine and subsequent trifluoromethylation.

  • Coupling Reaction

      Step 3: The intermediate 2-chloro-phenylamine is reacted with 3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the presence of a base like potassium carbonate to form the corresponding imine.

      Step 4: The imine undergoes a condensation reaction with acetylacetone under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to the corresponding alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism of action of (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Bromo-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
  • (E)-3-(2-Fluoro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Uniqueness

Compared to similar compounds, (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWADBJUOVDEN-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
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(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

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